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Compound of Interest

Compound Name: 2-Hepten-4-one, (2Z)-

Cat. No.: B15179945 Get Quote

A detailed spectroscopic comparison of the geometric isomers, cis- and trans-2-Hepten-4-one,

is presented for researchers, scientists, and drug development professionals. This guide

provides a comprehensive analysis of their distinguishing features using Infrared (IR), Nuclear

Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.

The geometric isomerism in 2-hepten-4-one arises from the restricted rotation around the

carbon-carbon double bond, leading to two distinct spatial arrangements: the cis (or Z) isomer,

where the alkyl groups are on the same side of the double bond, and the trans (or E) isomer,

where they are on opposite sides. This seemingly subtle structural difference gives rise to

unique spectroscopic signatures that allow for their unambiguous identification and

characterization. While both isomers share the same molecular formula (C₇H₁₂O) and

molecular weight (112.17 g/mol ), their differing three-dimensional structures influence their

physical and chemical properties, which are reflected in their interaction with electromagnetic

radiation and behavior in a mass spectrometer.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for cis- and trans-2-Hepten-4-one.

It is important to note that while some experimental data is available, particularly for the more

stable trans isomer, complete experimental datasets for the cis isomer are less common in

public databases. Therefore, some of the presented data is based on predictive models to

provide a comprehensive comparison.
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Infrared (IR) Spectroscopy
Feature

cis-2-Hepten-4-one
(Predicted)

trans-2-Hepten-4-one
(Experimental/Predicted)

C=O Stretch (ν_C=O) ~1690 cm⁻¹ ~1675 cm⁻¹

C=C Stretch (ν_C=C) ~1650 cm⁻¹ (weaker) ~1630 cm⁻¹ (stronger)

=C-H Out-of-Plane Bend

(γ_=C-H)
~730-665 cm⁻¹ ~980-960 cm⁻¹

The most significant difference in the IR spectra is the position of the =C-H out-of-plane

bending vibration. The trans isomer exhibits a strong absorption in the 980-960 cm⁻¹ region,

which is characteristic of a trans-disubstituted alkene. In contrast, the corresponding vibration

for the cis isomer is expected in the 730-665 cm⁻¹ region and is often weaker. The C=O

stretching frequency in the cis isomer is predicted to be slightly higher than in the trans isomer

due to steric interactions that can reduce the conjugation of the double bond with the carbonyl

group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton

cis-2-Hepten-4-one
(Predicted Chemical Shift,
δ [ppm], Coupling
Constant, J [Hz])

trans-2-Hepten-4-one
(Predicted Chemical Shift,
δ [ppm], Coupling
Constant, J [Hz])

H-2 ~6.1 (d, J ≈ 12) ~6.8 (dq, J ≈ 16, 7)

H-3 ~6.0 (t, J ≈ 12) ~6.1 (d, J ≈ 16)

H-5 (CH₂) ** ~2.5 (t, J ≈ 7.5) ~2.5 (t, J ≈ 7.5)

H-6 (CH₂) ** ~1.6 (sextet, J ≈ 7.5) ~1.6 (sextet, J ≈ 7.5)

H-7 (CH₃) ~0.9 (t, J ≈ 7.5) ~0.9 (t, J ≈ 7.5)

H-1 (CH₃) ~2.1 (d, J ≈ 7) ~1.9 (d, J ≈ 7)

The most telling feature in the ¹H NMR spectra is the coupling constant (J) between the vinylic

protons (H-2 and H-3). For the trans isomer, this coupling is typically large, around 16 Hz, while
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for the cis isomer, it is significantly smaller, around 12 Hz. Additionally, the chemical shift of the

proton at the 2-position (H-2) is generally more downfield in the trans isomer compared to the

cis isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon
cis-2-Hepten-4-one
(Predicted Chemical Shift,
δ [ppm])

trans-2-Hepten-4-one
(Predicted Chemical Shift,
δ [ppm])

C-1 (CH₃) ~18.0 ~17.5

C-2 ~130.0 ~140.0

C-3 ~135.0 ~130.0

C-4 (C=O) ~201.0 ~200.0

C-5 (CH₂) ** ~42.0 ~42.0

C-6 (CH₂) ** ~17.0 ~17.5

C-7 (CH₃) ~13.5 ~13.5

In the ¹³C NMR spectra, the chemical shifts of the vinylic carbons (C-2 and C-3) are expected

to differ between the two isomers. The shielding effect of the alkyl substituents in the cis isomer

can cause noticeable upfield shifts for the double bond carbons compared to the trans isomer.

Mass Spectrometry (MS)
Feature cis-2-Hepten-4-one trans-2-Hepten-4-one

Molecular Ion (M⁺) m/z 112 m/z 112

Major Fragments m/z 97, 83, 69, 55, 43 m/z 97, 83, 69, 55, 43

The electron ionization mass spectra of cis- and trans-2-Hepten-4-one are expected to be very

similar, as the initial fragmentation is primarily driven by the functional groups rather than the

stereochemistry of the double bond. Both isomers will likely show a molecular ion peak at m/z

112. Common fragmentation pathways for α,β-unsaturated ketones include α-cleavage (loss of

an ethyl or propyl radical) and McLafferty rearrangement, leading to characteristic fragment
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ions. Distinguishing between the isomers based solely on their mass spectra can be

challenging without high-resolution analysis or comparison to authenticated standards.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or

sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier Transform Infrared

(FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. The background spectrum of the

empty salt plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g.,

CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to

simplify the spectrum.

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI),

the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and

detected.

Logical Relationship Diagram
The following diagram illustrates the relationship between the cis and trans isomers of 2-

Hepten-4-one and the spectroscopic techniques used for their comparative analysis.
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Caption: Isomer differentiation via spectroscopy.

In conclusion, the spectroscopic analysis of cis- and trans-2-Hepten-4-one reveals distinct

differences, particularly in their IR and ¹H NMR spectra, which can be directly attributed to their

geometric isomerism. These techniques provide powerful tools for the unambiguous

identification and characterization of these and other related unsaturated systems in various

scientific and industrial applications.

To cite this document: BenchChem. [Spectroscopic Scrutiny: A Comparative Analysis of cis-
and trans-2-Hepten-4-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15179945#spectroscopic-comparison-of-cis-and-
trans-2-hepten-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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